N-Acétyl-D-cystéine

Vue d'ensemble

Description

N-Acetyl-D-cysteine is an acetylated form of the amino acid cysteine. It consists of an acetyl group attached to the amino group of cysteine, enhancing the stability and bioavailability of the compound. This modification allows for better absorption and utilization by the body. N-Acetyl-D-cysteine is known for its antioxidant properties and is widely used in various medical and industrial applications .

Applications De Recherche Scientifique

N-Acetyl-D-cysteine has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other compounds and as a reducing agent in various chemical reactions.

Biology: N-Acetyl-D-cysteine is studied for its role in cellular redox balance and as a precursor to glutathione, a critical antioxidant in cells.

Medicine: It is used as a mucolytic agent to treat respiratory conditions, an antidote for acetaminophen overdose, and in the treatment of various neurodegenerative diseases due to its antioxidant properties

Industry: N-Acetyl-D-cysteine is used in the production of pharmaceuticals, cosmetics, and dietary supplements

Mécanisme D'action

Target of Action

N-Acetyl-D-cysteine (NAC) primarily targets reactive oxygen species (ROS) and acts as an antioxidant . It scavenges ROS through the reaction with its thiol group . NAC is also known to be an inducer of glutathione , a crucial antioxidant in the body .

Mode of Action

NAC interacts with its targets by acting as an antioxidant and a glutathione inducer . It scavenges ROS through the reaction with its thiol group . In the case of acetaminophen overdoses, NAC increases the level of glutathione, an antioxidant that can neutralize the toxic breakdown products of acetaminophen .

Biochemical Pathways

NAC affects several biochemical pathways. It is involved in the glutathione metabolic pathway . It’s important to note that nac itself cannot enter this pathway . NAC also modulates the cysteine redox proteome , which plays a critical role in cellular redox homeostasis . Dysregulation of this proteome may contribute to the pathophysiology of major neurodegenerative diseases .

Pharmacokinetics

NAC is rapidly absorbed and undergoes deacetylation in the body to form cysteine, which is further metabolized to glutathione . NAC is more stable and has a longer half-life, allowing for sustained release of cysteine and subsequent glutathione synthesis . The terminal half-life of NAC is approximately 5.58 hours after intravenous administration and 6.25 hours after oral administration of 400 mg . The oral bioavailability of NAC is between 4.0% and 9.1% .

Result of Action

The molecular and cellular effects of NAC’s action are primarily related to its antioxidant activities. It helps in maintaining the oxidation-reduction balance within the cells of the human body . NAC has been reported to have chemoprotective effectiveness for numerous disease models, xenobiotics, and other cell stress-inducing conditions .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, the pH level can affect the effectiveness of NAC as a thiol in detoxification of oxidants . At physiological pH (7.4), only 0.8% of NAC is present in the active RS− form . Despite its weak direct ROS reactivity, NAC shows high antioxidant activity, which can be reconciled by a recently outlined mechanism .

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-cysteine acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, glutathione (GSH) replenishment, and antioxidant signaling . It is also reported to prevent apoptosis in neuronal cells but induce apoptosis in smooth muscle cells .

Cellular Effects

N-Acetyl-D-cysteine has been shown to have enormous biological properties. It is used in the treatment of acetaminophen poisoning, diabetic nephropathy, Alzheimer’s disease, schizophrenia, and ulcerative colitis, among others . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration .

Molecular Mechanism

N-Acetyl-D-cysteine directly modifies the activity of several proteins by its reducing activity . It inhibits activation of c-Jun N-terminal kinase, p38 MAP kinase and redox-sensitive activating protein-1 and nuclear factor kappa B transcription factor activities regulating expression of numerous genes .

Temporal Effects in Laboratory Settings

The pharmacokinetic characteristics of N-Acetyl-D-cysteine are similar in healthy individuals after single and repeated administration . The half-life is approximately 15.4 to 18.7 hours, and the fraction of N-Acetyl-D-cysteine excreted in urine in the 36 hours following administration is 3.7% to 3.8% .

Dosage Effects in Animal Models

In animal models, N-Acetyl-D-cysteine has been shown to have a dose-dependent effect. For example, in a study on rats, N-Acetyl-D-cysteine was found to eliminate sensory neuronal loss following peripheral nerve transection . Another study showed that N-Acetyl-D-cysteine dose-dependently improved the analgesic effect of acetaminophen on the rat hot plate test .

Metabolic Pathways

N-Acetyl-D-cysteine, a precursor of cysteine and, thereby, glutathione (GSH), acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, GSH replenishment, antioxidant signaling, etc . It is also stored, utilized, and/or released into the bloodstream as glutathione (GSH), a cysteine-containing tripeptide that serves as a detoxifying agent, a coenzyme for multiple enzymes, and a key component of the electron transport system .

Transport and Distribution

The volume of distribution of N-Acetyl-D-cysteine ranges from 0.33 to 0.47 L/kg and protein binding is significant, reaching approximately 50% 4 hours after the dose . Specific information on how N-Acetyl-D-cysteine is transported and distributed within cells and tissues is currently limited.

Subcellular Localization

While specific information on the subcellular localization of N-Acetyl-D-cysteine is currently limited, it is known that N-Acetyl-D-cysteine can be found in various parts of the cell due to its role in various biochemical reactions and pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Acetyl-D-cysteine can be synthesized through several methods. One common method involves the acetylation of cysteine using acetic anhydride. The reaction typically occurs in an aqueous medium with the pH adjusted to 9-12. The mixture is heated to 40-60°C for 20-60 minutes to complete the acylation reaction. The resulting product is then neutralized and crystallized to obtain crude N-Acetyl-D-cysteine, which is further purified through recrystallization .

Industrial Production Methods: In industrial settings, N-Acetyl-D-cysteine is often produced using a single-batch process to enhance efficiency and yield. The process involves the acetylation of cysteine followed by purification using suitable solvents. Characterization of the synthesized product is carried out using techniques such as elemental analysis, proton nuclear magnetic resonance, high-performance liquid chromatography, Fourier transform infrared spectroscopy, and melting point analysis .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetyl-D-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: N-Acetyl-D-cysteine can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can be reduced back to cysteine using reducing agents such as dithiothreitol or sodium borohydride.

Substitution: N-Acetyl-D-cysteine can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Major Products: The major products formed from these reactions include cysteine, disulfides, and various substituted derivatives of N-Acetyl-D-cysteine .

Comparaison Avec Des Composés Similaires

Cysteine: A sulfur-containing amino acid that serves as a precursor to glutathione.

Glutathione: A tripeptide composed of cysteine, glutamate, and glycine, known for its antioxidant properties.

Methionine: Another sulfur-containing amino acid involved in various metabolic processes.

Uniqueness of N-Acetyl-D-cysteine: N-Acetyl-D-cysteine is unique due to its acetylation, which enhances its stability and bioavailability compared to cysteine. Unlike glutathione, N-Acetyl-D-cysteine can be more effectively absorbed when taken orally, making it a preferred supplement for increasing intracellular glutathione levels .

N-Acetyl-D-cysteine stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and practical applications.

Activité Biologique

N-Acetyl-D-cysteine (NAC) is a derivative of the amino acid cysteine, widely recognized for its diverse biological activities, particularly its role as an antioxidant and mucolytic agent. This article explores the molecular mechanisms underlying NAC's biological activities, supported by various studies and case analyses.

1. Antioxidant Properties

NAC is primarily known for its antioxidant properties , which are attributed to its ability to replenish intracellular levels of glutathione (GSH), a critical antioxidant in the body. GSH plays a vital role in detoxifying reactive oxygen species (ROS) and maintaining redox homeostasis.

- Glutathione Precursor : NAC serves as a precursor to GSH, facilitating its synthesis and enhancing the body's capacity to combat oxidative stress .

- Direct Scavenging : While NAC itself is a poor scavenger of oxidants, it can react with various free radicals due to its thiol group, effectively reducing oxidative damage .

- Sulfane Sulfur Production : Recent findings suggest that NAC-derived cysteine can produce sulfane sulfur species in mitochondria, which may mediate its antioxidant effects .

Table 1: Rate Constants of NAC Reactions with Free Radicals

| Radical Type | Rate Constant (M^-1s^-1) | Reference |

|---|---|---|

| Hydroxyl Radical | 2.0 × 10^9 | |

| Superoxide | 1.0 × 10^8 | |

| Peroxynitrite | 6.0 × 10^7 |

2. Anti-inflammatory Effects

NAC also exhibits significant anti-inflammatory activity by modulating various signaling pathways.

- NF-κB Inhibition : NAC inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses. By preventing NF-κB nuclear translocation, NAC reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α .

- Cytokine Modulation : Studies indicate that NAC can lower levels of inflammatory markers in conditions like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .

3. Mucolytic Activity

NAC is clinically used as a mucolytic agent , particularly in respiratory conditions characterized by thick mucus production.

- Disulfide Bond Reduction : NAC breaks disulfide bonds in mucoproteins, leading to the depolymerization of mucus and facilitating easier clearance from the airways .

4. Clinical Applications and Case Studies

NAC has been studied for its therapeutic potential across various conditions:

- Acetaminophen Overdose : NAC is an established antidote for acetaminophen toxicity, restoring hepatic GSH levels and preventing liver damage .

- COVID-19 : Recent studies have explored NAC's role in treating COVID-19 patients by restoring antioxidant defenses and mitigating oxidative stress associated with severe inflammation .

Case Study: NAC in COVID-19 Treatment

A clinical trial assessed the effects of NAC on oxidative stress markers in patients with COVID-19. Results indicated that treatment with NAC significantly improved total antioxidant capacity (TAC) and reduced lipid peroxidation levels, suggesting a restoration of redox balance .

5. Conclusion

N-Acetyl-D-cysteine is a multifaceted compound with significant biological activities, primarily as an antioxidant and anti-inflammatory agent. Its ability to modulate oxidative stress and inflammation positions it as a valuable therapeutic agent across various medical conditions. Ongoing research continues to uncover new applications and mechanisms of action for NAC, reinforcing its importance in clinical settings.

Propriétés

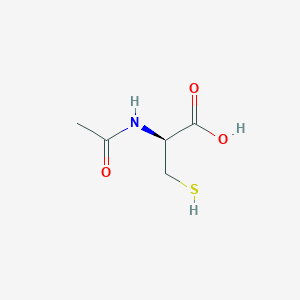

IUPAC Name |

(2S)-2-acetamido-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSKIMOESPYIA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180751 | |

| Record name | N-Acetyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26117-28-2, 616-91-1 | |

| Record name | N-Acetyl-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-D-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L305827QJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.